6-Bromo-3-(phenylmethoxy)-2-naphthalenamine
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Overview
Description
6-Bromo-3-(phenylmethoxy)-2-naphthalenamine is an organic compound with the molecular formula C17H14BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a phenylmethoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, followed by the protection of the hydroxyl group with a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). The protected intermediate is then subjected to a nucleophilic substitution reaction with phenylmethanol to introduce the phenylmethoxy group. Finally, the protecting group is removed, and the amine group is introduced through a reductive amination reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(phenylmethoxy)-2-naphthalenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using arylboronic acids and bases like potassium carbonate.
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-(phenylmethoxy)-2-naphthalenamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(phenylmethoxy)-2-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthalenamine
- 3-Phenylmethoxynaphthalene
- 2-Naphthalenamine
Uniqueness
6-Bromo-3-(phenylmethoxy)-2-naphthalenamine is unique due to the presence of both a bromine atom and a phenylmethoxy group on the naphthalene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
6-bromo-3-phenylmethoxynaphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-15-7-6-13-9-16(19)17(10-14(13)8-15)20-11-12-4-2-1-3-5-12/h1-10H,11,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMLDTWGJDYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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